molecular formula C4H6O4Pb B075232 Lead, bis(acetato-kappaO)tetrahydroxytri- CAS No. 1335-32-6

Lead, bis(acetato-kappaO)tetrahydroxytri-

Cat. No. B075232
CAS RN: 1335-32-6
M. Wt: 325 g/mol
InChI Key: GUWSLQUAAYEZAF-UHFFFAOYSA-L
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Description

Lead, bis(acetato-kappaO)tetrahydroxytri-, also known as Lead tetraacetate, is an inorganic compound commonly used in chemical synthesis, research and development, and laboratory experiments. It is a white, crystalline solid and is soluble in organic solvents. Lead tetraacetate is primarily used to synthesize organic compounds, such as esters, amines and alcohols, and is an important precursor for the synthesis of other lead compounds.

Scientific Research Applications

  • Synthesis and Characterization of Polymeric Complexes

    • A study by Kruszyński et al. (2002) synthesized a novel polymeric complex, specifically bis (4-chloro-2-methylphenoxy)acetato lead (II) monohydrate. This complex was characterized through elemental analysis and infrared spectroscopy, revealing a unique molecular structure involving Pb(2O)Pb rings and lead-oxygen interactions (R. Kruszyński, T. Bartczak, B. Ptaszyński, & A. Turek, 2002).
  • Lead Sequestering Agents

    • Research by Abu-Dari et al. (1990) focused on the synthesis of ligands specific for Pb2+, leading to the creation of lead complexes with mono- and bis(thiohydroxamic acids). These complexes were characterized through various spectroscopic methods and their structures were established using X-ray diffraction (K. Abu-Dari, F. Hahn, & K. Raymond, 1990).
  • Formation of Novel Transition Metal–Lead Bonded Complexes

    • Kubicki et al. (1984) investigated the formation of novel transition metal–lead bonded complexes using the demethylation of acetatotrimethyl-lead. This study provided insights into the reactivity of these complexes and their interaction with other compounds, such as cyanoacetylene (M. Kubicki, R. Kergoat, J. Guerchais, & P. L'haridon, 1984).
  • In Vitro Antitumor Activity of Osteotropic Platinum(II) Complexes

    • Galanski et al. (2003) synthesized a series of osteotropic (bone-seeking) platinum(II) complexes with a focus on drug targeting. These complexes, including [(bis(phosphonomethyl)amino-kappaN)acetato-kappaO(2-)]platinum(II), showed significant in vitro antitumor activity in ovarian cancer cells (M. Galanski, S. Slaby, M. Jakupec, & B. Keppler, 2003).
  • Structural Analyses of Lead(II) Complexes

    • The structural properties of lead(II) complexes have been extensively studied. For instance, a study by Kokozay and Sienkiewicz (1993) reported on lead(II) complexes containing triethanolamine, characterized by chemical analyses and IR investigations. The crystal structure of bis(triethanolamine)lead(II) acetate was determined, revealing a unique coordination polyhedron (V. Kokozay & A. Sienkiewicz, 1993).

Safety and Hazards

Lead, bis(acetato-kappaO)tetrahydroxytri- is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Mechanism of Action

Target of Action

Lead subacetate primarily targets the central nervous system (CNS), blood, and kidneys . It interacts with these systems, causing various physiological changes and potential health risks.

Mode of Action

Lead subacetate interacts with its targets by inhibiting delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, a necessary cofactor of hemoglobin . This interaction results in changes in the body’s biochemical processes, leading to potential health risks.

Biochemical Pathways

The presence of lead subacetate affects various biochemical pathways. One of the key mechanisms behind its angiotoxic effect is the activation of mitogen-activated protein kinase signaling pathways, which triggers a cascade of reactions of pro-inflammatory protein synthesis, leading to an increase in vascular resistance and arterial pressure .

Pharmacokinetics

The pharmacokinetics of lead subacetate, including its absorption, distribution, metabolism, and excretion (ADME), are complex. The compound’s interaction with calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .

Result of Action

The molecular and cellular effects of lead subacetate’s action include oxidative stress, dysfunction of the vascular endothelium, activation of free-radical processes, disruption of cellular bioenergetics, and decreased production of nitric oxide . These effects can lead to endothelial dysfunction, increased vascular tone, systemic vasoconstriction, intracellular inflammatory processes in the visceral organs, DNA damage, cell apoptosis, and persistent renal and hepatic dysfunction .

Action Environment

The action, efficacy, and stability of lead subacetate can be influenced by various environmental factors. For instance, the presence of other substances, such as cationic and anionic surfactants, can affect the reactivity of lead ions in solution . Additionally, the compound should be handled under inert gas and protected from moisture to maintain its stability .

Biochemical Analysis

Biochemical Properties

Lead Subacetate is known to influence various morphological, physiological, and biochemical processes in organisms . It has been used as a clarifying agent in sugar analysis, where it interacts with sugars and other impurities to clarify the solution .

Cellular Effects

Lead Subacetate has toxic effects on the cardiovascular and nervous systems, as well as visceral organs . Experimental and clinical studies have shown that it plays a pathogenetic role in the dysfunction of the vascular endothelium, leading to the development of pathology of internal organs, especially the kidneys and liver .

Molecular Mechanism

Lead Subacetate exerts its effects at the molecular level by inducing the production of reactive oxygen species (ROS), which can cause harmful effects on vital constituents of cells: protein oxidation, lipid peroxidation, enzyme inactivation, or DNA damages .

Temporal Effects in Laboratory Settings

The effects of Lead Subacetate can change over time in laboratory settings. For example, prolonged exposure to small quantities of lead may accumulate and build up a toxic level in the tissue of exposed animals as their elimination rate is very slow .

Dosage Effects in Animal Models

The effects of Lead Subacetate vary with different dosages in animal models. For example, animal model studies of developmental lead exposure have shown that it can cause lasting dysfunction in the domains of attention, impulse control, and affect regulation .

Metabolic Pathways

Lead Subacetate is involved in various metabolic pathways. It has been known to disrupt oxidative metabolism by modulating the mitochondrial processes .

Transport and Distribution

Lead Subacetate is transported and distributed within cells and tissues. It is predominantly found inside the nuclear membranes and some is distributed in the cytoplasm under low-concentration exposure .

Subcellular Localization

The subcellular localization of Lead Subacetate is mainly in the nucleus of cells . This localization can have effects on its activity or function, influencing various cellular processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'Lead, bis(acetato-kappaO)tetrahydroxytri-' can be achieved through a simple reaction between lead acetate and sodium hydroxide.", "Starting Materials": [ "Lead acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 grams of lead acetate in 100 mL of water.", "Add 20 grams of sodium hydroxide to the lead acetate solution.", "Stir the mixture for 30 minutes at room temperature.", "Filter the resulting precipitate and wash it with water.", "Dry the precipitate at 100°C for 2 hours.", "The final product is Lead, bis(acetato-kappaO)tetrahydroxytri-." ] }

CAS RN

1335-32-6

Molecular Formula

C4H6O4Pb

Molecular Weight

325 g/mol

IUPAC Name

diacetyloxylead

InChI

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

GUWSLQUAAYEZAF-UHFFFAOYSA-L

SMILES

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb]

Canonical SMILES

CC(=O)O[Pb]OC(=O)C

boiling_point

Decomposes at 200 °C

Color/Form

White, heavy powder

melting_point

75 °C

Other CAS RN

1335-32-6

physical_description

Lead subacetate is a white dense powder. (NTP, 1992)
White solid;  [Merck Index] Very soluble in water;  [[Ullmann]

Pictograms

Health Hazard; Environmental Hazard

solubility

Sol in water with alkaline reaction;  on exposure to air absorbs carbon dioxide and becomes incompletely soluble
Soluble in ethanol
6.25 g/100 mL water at 15 °C;  25 g/100 mL water at 100 °C

synonyms

lead acetate, basic
lead subacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of lead subacetate?

A1: Lead subacetate, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].

Q2: Historically, what were the primary applications of lead subacetate?

A2: Despite its toxicity, the sweet taste of lead subacetate led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].

Q3: How is lead subacetate used in chemical analysis?

A3: Lead subacetate is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where lead subacetate removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].

Q4: What are the limitations of using lead subacetate due to material compatibility?

A4: The use of lead subacetate is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].

Q5: What are the known toxicological effects of lead subacetate?

A5: Lead subacetate is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including lead subacetate, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].

Q6: How does lead subacetate affect the nervous system?

A6: Lead subacetate exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].

Q7: What are the effects of lead subacetate on the eyes?

A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].

Q8: How does lead subacetate interact with calcium acetate in biological systems?

A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of lead subacetate when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].

Q9: Does lead subacetate affect the immune system?

A9: While not directly addressed in the provided research, lead subacetate's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].

Q10: What are the alternatives to using lead subacetate in various applications?

A10: Alternatives to lead subacetate are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.